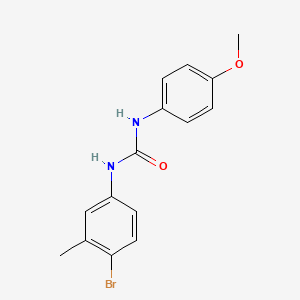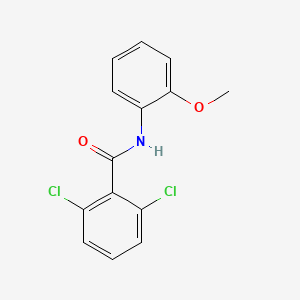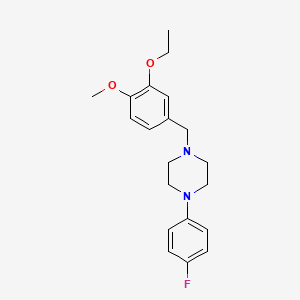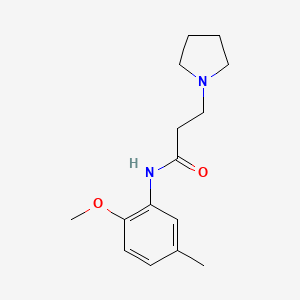![molecular formula C18H19ClN2O2 B5728117 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.
作用機序
The mechanism of action of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins, and its inhibition has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity towards HDACs and HSP90. This specificity allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. However, one of the limitations of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is the development of more soluble analogs that can be used in a wider range of experiments. Another direction is the exploration of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the combination of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents can be explored to enhance its efficacy. Finally, the development of more potent and selective inhibitors of HDACs and HSP90 can be pursued.
Conclusion:
In conclusion, 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its specificity towards HDACs and HSP90 allows for targeted inhibition of these enzymes and proteins, which can lead to fewer side effects compared to non-specific inhibitors. Further research and development of this compound can lead to the discovery of new therapies for various diseases.
合成法
The synthesis of 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves several steps. The first step is the reaction of 4-chloro-3-nitrobenzoic acid with 4-morpholineethanol to form 4-(4-morpholinyl)-3-nitrobenzoic acid. The second step involves the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(4-morpholinyl)-3-aminobenzoic acid. The final step is the reaction of 4-(4-morpholinyl)-3-aminobenzoic acid with 2-(4-chlorophenyl)acetamide in the presence of thionyl chloride to form 3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide.
科学的研究の応用
3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
3-chloro-4-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-6-7-14(12-15(13)19)18(22)20-16-4-2-3-5-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLWKWMGICOVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)





![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)